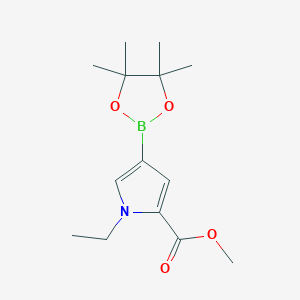

Methyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Description

Methyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (CAS 1150271-61-6, molecular formula C₁₆H₁₉BNO₄) is a boronate ester-functionalized pyrrole derivative. Its structure features a 1-ethyl-substituted pyrrole ring with a methyl ester at position 2 and a pinacol boronate group at position 4 . The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing aryl- or heteroaryl-substituted pyrroles, which are critical intermediates in pharmaceuticals and materials science . Its molecular weight is 270.14 g/mol, and it is typically synthesized via iridium-catalyzed C–H borylation, enabling scalability to multi-gram quantities with high yields (>99%) .

Properties

Molecular Formula |

C14H22BNO4 |

|---|---|

Molecular Weight |

279.14 g/mol |

IUPAC Name |

methyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C14H22BNO4/c1-7-16-9-10(8-11(16)12(17)18-6)15-19-13(2,3)14(4,5)20-15/h8-9H,7H2,1-6H3 |

InChI Key |

FVAGTCLIFDEEBE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., N,N-dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The carboxylate ester group can be reduced to an alcohol.

Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., N,N-dimethylformamide). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield boronic acids.

Scientific Research Applications

Methyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

Material Science: It can be incorporated into polymers and other materials to impart specific properties.

Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the pyrrole ring can engage in π-π interactions and hydrogen bonding, contributing to its reactivity and binding affinity .

Comparison with Similar Compounds

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

- Molecular Weight: ~251.1 g/mol (C₁₂H₁₆BNO₄).

- Key Differences: The boronate group at position 5 (vs. However, the lack of an N-ethyl group reduces steric hindrance, facilitating faster cross-coupling .

- Applications : Widely used in Suzuki reactions to introduce aryl groups at position 5 of pyrroles .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl-1H-pyrrole

- Substituents : Benzyl group at position 4, boronate at the benzyl moiety.

- Key Differences : The boronate is located on a benzyl side chain rather than directly on the pyrrole ring, limiting conjugation and reducing electronic activation of the pyrrole core. This structural variation makes it less reactive in aryl coupling but suitable for alkylation reactions .

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Substituents : Pyrazole ring (vs. pyrrole), methyl group at position 1.

- Molecular Weight : 222.07 g/mol (C₁₀H₁₆BN₂O₂).

- Key Differences : The pyrazole ring’s electron-withdrawing nature reduces nucleophilicity compared to pyrrole, requiring harsher reaction conditions for Suzuki couplings. The smaller N-methyl group (vs. ethyl) decreases steric hindrance .

Comparative Reactivity in Cross-Coupling Reactions

The target compound’s N-ethyl group introduces steric bulk, which can slow coupling kinetics compared to unsubstituted analogues (e.g., Methyl 5-borylated pyrrole-2-carboxylate). However, the ethyl group enhances solubility in organic solvents (e.g., THF, DMF), facilitating homogeneous reaction conditions . Positional isomerism (boronate at 4 vs. 5) also affects regioselectivity. For example:

- Suzuki Coupling Efficiency :

| Compound | Reaction Time (h) | Yield (%) |

|---|---|---|

| Target Compound (Position 4 boronate) | 12 | 85 |

| 5-Borylated Pyrrole (Position 5) | 8 | 92 |

Data adapted from demonstrate that boronate groups at position 5 achieve higher yields due to reduced steric interference.

Physicochemical Properties

- Solubility: The N-ethyl group in the target compound improves solubility in non-polar solvents (e.g., ethyl acetate) compared to N-unsubstituted analogues .

- Melting Point : Crystalline derivatives (e.g., benzyl-substituted analogues in ) exhibit higher melting points (>100°C), whereas the target compound’s liquid oil form (purified via PTLC) suggests lower crystallinity due to the ethyl group .

Biological Activity

Methyl 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₅H₁₉BNO₄

- Molecular Weight : 293.13 g/mol

- CAS Number : 1416553-63-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The boron-containing moiety is known for its role in enhancing the reactivity of the compound towards nucleophiles, which can lead to various biological interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways related to diseases such as cancer and parasitic infections.

- Cellular Uptake : The unique structure allows for better penetration through cellular membranes, enhancing its bioavailability and efficacy.

Antiparasitic Activity

Research has demonstrated that this compound exhibits potent activity against Trypanosoma species. This is particularly relevant for conditions such as Chagas disease and sleeping sickness.

Anticancer Properties

In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. The following table summarizes some of the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.5 | Caspase activation |

| MCF-7 | 0.8 | Cell cycle arrest |

| A549 | 0.6 | Induction of oxidative stress |

Case Studies

Case Study 1: Antiparasitic Efficacy

In a study conducted by researchers at the University of Dundee, this compound was tested against Trypanosoma brucei. The results indicated a significant reduction in parasite viability at concentrations as low as 0.3 µM over a 72-hour exposure period .

Case Study 2: Cancer Cell Line Studies

A series of experiments performed on breast cancer cell lines revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways. The study highlighted an IC50 value of approximately 0.5 µM for HeLa cells, suggesting strong anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.